molecular formula C19H24N2 B3042693 Imipramine-d3 CAS No. 65100-48-3

Imipramine-d3

Cat. No. B3042693
CAS RN: 65100-48-3
M. Wt: 283.4 g/mol
InChI Key: BCGWQEUPMDMJNV-FIBGUPNXSA-N
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Description

Imipramine-d3 is the labelled analogue of Imipramine hydrochloride . It is a tricyclic antidepressant (TCA) used for the treatment of depression and enuresis . It is also an isotope labelled compound of Imipramine .


Synthesis Analysis

A study on the electrochemical synthesis of a fluorescent dye from imipramine oxidation has been conducted . The oxidation of imipramine leads to the formation of a unique dimer of imipramine (DIMP). The first step in the oxidation of imipramine is the cleavage of the alkyl group .


Molecular Structure Analysis

Imipramine has a molecular formula of C19H24N2 . Its average mass is 280.407 Da and its monoisotopic mass is 280.193939 Da .


Chemical Reactions Analysis

Imipramine undergoes electrochemical oxidation, leading to the formation of a unique dimer of imipramine (DIMP). The first step in the oxidation of imipramine is the cleavage of the alkyl group .


Physical And Chemical Properties Analysis

Imipramine-d3 hydrochloride has a molecular weight of 319.89 . Imipramine hydrochloride occurs as a white to off-white, odorless or practically odorless, crystalline powder that is freely soluble in water and in alcohol .

Scientific Research Applications

1. Impact on Adipogenic Differentiation

Imipramine has shown inhibitory effects on adipogenic differentiation in both 3T3-L1 preadipocytes and mouse marrow stromal cells (MSCs). This inhibition is accompanied by down-regulation of the early adipogenic transcription factor, peroxisome proliferator-activated receptor γ2 (PPARγ2). These findings suggest potential clinical implications for imipramine in influencing adipocyte formation (Li et al., 2012).

2. Role in Dopamine Receptor Function

Imipramine's antidepressant effect has been linked to the function of D1 dopamine receptors. Studies indicate that its antidepressant efficacy is mediated by these receptors, suggesting a significant role in modulating dopaminergic transmission (Gambarana et al., 1995).

3. Influence on Potassium Current Activation in Cardiac Cells

Imipramine has been observed to inhibit rapidly activating and delay the activation of slowly activating potassium currents in guinea pig ventricular myocytes. This suggests that imipramine preferentially affects rapidly activating potassium channels, providing insights into its antiarrhythmic effects (Valenzuela et al., 1994).

4. Antidepressant and Anxiolytic Effects

Cariprazine, a drug tested for its antianhedonic-like effects, demonstrated potent antidepressant-like effects comparable with imipramine. This suggests that imipramine's antidepressant-like activity is mediated by dopamine D3 receptors, also indicating anxiolytic-like activity (Durić et al., 2017).

5. Combined Treatment with Amantadine

Joint administration of imipramine with amantadine, an NMDA receptor antagonist, showed enhanced antidepressant effects in behavioral studies. This combination was found to induce up-regulation of dopamine D2 and D3 receptors in the rat brain (Rogóż et al., 2003).

6. Alteration of Gene Expression in Rat Brain

Long-term imipramine administration altered the expression of genes related to corticotropin-releasing hormone, tyrosine hydroxylase, and mineralocorticoid receptor in rat brain, which may be relevant to its therapeutic efficacy in depression (Brady et al., 1991).

7. Enhancement by Thyroid Hormone

Imipramine's antidepressant effect was enhanced by the administration of thyroid hormone, suggesting a synergistic effect between imipramine and L-triiodothyronine (T3) in treating depression (Prange et al., 1969).

8. Role of CYP3A in N-demethylation

Imipramine's N-demethylation is significantly influenced by CYP3A, an important factor in its pharmacokinetics, as evidenced by the effects of troleandomycin, a CYP3A inhibitor, on imipramine metabolism (Wang et al., 2003).

9. Antimetastatic Effects in Cancer Research

Imipramine has shown potential antimetastatic and anti-invasive effects in metastatic castration-resistant prostate cancer PC-3 cells, affecting the AKT-mediated NF-κB signaling pathway. This suggests a possible role in cancer treatment (Lim et al., 2020).

Safety And Hazards

Imipramine has a wide variety of side effects, which include dryness of the mouth, blurred vision, constipation, difficulty in passing urine, and cardiovascular abnormalities . Overdose of the medication can result in death .

Relevant Papers

Several papers have been published on Imipramine-d3. For instance, a study on the effect of single-dose imipramine on chronic low-back and experimental pain was conducted . Another paper discusses the indications, contraindications, activity, adverse events, and other key elements of imipramine therapy in the clinical setting .

properties

IUPAC Name

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h3-6,8-11H,7,12-15H2,1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGWQEUPMDMJNV-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imipramine-d3

CAS RN

65100-48-3
Record name Imipramine-D3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065100483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IMIPRAMINE-D3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGL972JTP6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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